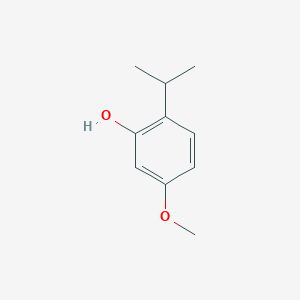

2-Isopropyl-5-methoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Isopropyl-5-methoxyphenol, also known as thymol, is a naturally occurring monoterpene phenol derivative of cymene. It is found in the essential oils of various plants, particularly in thyme. Thymol is known for its pleasant aromatic odor and is widely used for its antiseptic, antibacterial, and antifungal properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thymol can be synthesized through several methods. One common laboratory method involves the methylation of o-catechol using potash and dimethyl sulfate . Another method includes the hydrolysis of o-anisidine via its diazonium derivative . Industrially, thymol is often produced by the alkylation of m-cresol with propylene .

Analyse Chemischer Reaktionen

Types of Reactions

Thymol undergoes various chemical reactions, including:

Oxidation: Thymol can be oxidized to thymohydroquinone and thymobenzoquinone under specific conditions.

Reduction: It can be reduced to dihydrothymol using hydrogenation techniques.

Substitution: Thymol can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.

Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.

Major Products

Oxidation: Thymohydroquinone, thymobenzoquinone.

Reduction: Dihydrothymol.

Substitution: Various substituted thymol derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Thymol has a wide range of applications in scientific research:

Wirkmechanismus

Thymol exerts its effects through multiple mechanisms:

Antimicrobial Action: Thymol disrupts the cell membranes of bacteria and fungi, leading to cell lysis.

Antioxidant Activity: It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Anti-inflammatory Effects: Thymol inhibits the production of pro-inflammatory cytokines and mediators.

Vergleich Mit ähnlichen Verbindungen

Thymol is often compared with other phenolic compounds such as carvacrol, eugenol, and menthol:

Thymol’s unique combination of antimicrobial, antioxidant, and anti-inflammatory properties makes it a versatile compound in various fields of research and industry.

Biologische Aktivität

2-Isopropyl-5-methoxyphenol, also known as 2-Isopropyl-5-methylphenol, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article reviews the current understanding of its biological activity, supported by various studies and findings.

- Molecular Formula : C10H14O2

- Molecular Weight : 166.22 g/mol

- CAS Number : 71745-50-1

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.75 mM |

| Escherichia coli | 0.68 mM |

| Pseudomonas aeruginosa | IC50 not specified |

The compound's effectiveness was comparable to other methoxyphenols, such as eugenol and vanillin, which were also evaluated for their antimicrobial activities .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH radical scavenging activity. The results indicate that this compound can scavenge free radicals effectively, contributing to its potential therapeutic applications.

Table 2: Antioxidant Activity Assays

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | Effective (specific IC50 values needed) |

| Anti-lipoperoxidant Activity | Moderate inhibition observed |

The antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals .

Case Studies and Research Findings

-

COX-2 Inhibition Study

A study investigated the relationship between the structure of methoxyphenols and their ability to inhibit COX-2, an enzyme linked to inflammation. The findings suggested that this compound could act as a selective COX-2 inhibitor, which is relevant for developing non-steroidal anti-inflammatory drugs (NSAIDs) . -

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies revealed that electronic descriptors such as ionization potential and chemical hardness correlate with the biological activity of methoxyphenols. This analysis supports the predictive modeling of biological activities based on molecular structure . -

Comparative Analysis with Other Compounds

Comparative studies have shown that while this compound exhibits notable activity, compounds like curcumin and dehydrodiisoeugenol were found to be more potent in certain assays . This highlights the importance of structural modifications in enhancing biological activity.

Eigenschaften

Molekularformel |

C10H14O2 |

|---|---|

Molekulargewicht |

166.22 g/mol |

IUPAC-Name |

5-methoxy-2-propan-2-ylphenol |

InChI |

InChI=1S/C10H14O2/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7,11H,1-3H3 |

InChI-Schlüssel |

ODRKDXWJFUCADH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C(C=C(C=C1)OC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.